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Compound of Interest

Compound Name: Citrinin

Cat. No.: B1143686

Application Notes and Protocols

These application notes provide a comprehensive overview and detailed protocols for the
extraction of citrinin from various cereal matrices using the Quick, Easy, Cheap, Effective,
Rugged, and Safe (QUEChERS) method. This methodology is intended for researchers,
scientists, and professionals in drug development and food safety analysis.

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus,
and Monascus. It can contaminate a variety of food commodities, particularly cereals such as
rice, wheat, barley, and maize. Due to its nephrotoxic, hepatotoxic, and carcinogenic
properties, the presence of citrinin in food and feed is a significant health concern. Accurate
and efficient methods for its detection and quantification are therefore crucial.

The QUEChERS method has emerged as a popular sample preparation technique for the
analysis of various contaminants in food matrices.[1][2][3] It offers several advantages over
traditional extraction methods, including simplicity, high throughput, and reduced solvent
consumption.[1][4] This document outlines the application of a modified QUEChERS protocol
for the extraction of citrinin from cereals, followed by analysis using techniques such as High-
Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid
Chromatography with tandem mass spectrometry (LC-MS/MS).
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Principle of the Method

The QUEChERS method for citrinin extraction from cereals involves two main steps:

Extraction: The cereal sample is first homogenized and then extracted with an organic
solvent, typically acetonitrile, in the presence of water and a mixture of salts (e.g.,
magnesium sulfate, sodium chloride, and sodium citrates). The salts induce a phase
separation between the aqueous and organic layers and help to "salt out” the analyte of
interest into the organic phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then
subjected to a cleanup step using a mixture of sorbents. Primary secondary amine (PSA) is
commonly used to remove fatty acids, sugars, and other organic acids, while C18 is used to
remove non-polar interferences. Magnesium sulfate is also added to remove excess water.

The final cleaned extract can then be analyzed by HPLC-FLD or LC-MS/MS for the
quantification of citrinin.

Experimental Protocols
Materials and Reagents

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent). Formic
acid.

Salts: Anhydrous magnesium sulfate (MgSOa4), Sodium chloride (NaCl), Sodium citrate
dibasic sesquihydrate, Sodium citrate tribasic dihydrate.

d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).
Citrinin standard solution

Internal standard solution (optional, e.g., Ochratoxin A-d5)[1][2]
Centrifuge tubes (50 mL and 15 mL)

Vortex mixer
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e Centrifuge

e Syringe filters (0.22 pum)

Sample Preparation

o Obtain a representative sample of the cereal.

o Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

o Store the homogenized sample in a cool, dry, and dark place until analysis.

Extraction Procedure (Modified QUEChERS)

» Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

e Add 10 mL of water to the tube and vortex for 1 minute to moisten the sample. Let it stand for
10-15 minutes.[5]

o (Optional) Add an internal standard solution.
¢ Add 10 mL of acetonitrile (containing 1-2% formic acid).[5]

e Add the QUEChERS salt packet containing 4 g MgSOa, 1 g NaCl, 1 g sodium citrate tribasic
dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

o Immediately cap the tube and vortex vigorously for 1 minute.

Centrifuge the tube at 23000 g for 5 minutes.

Dispersive SPE (d-SPE) Cleanup

o Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg
MgS0Oa4, 50 mg PSA, and 50 mg C18.

o \ortex the d-SPE tube for 30 seconds.

e Centrifuge at 23000 g for 5 minutes.
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BENGHE

» Take an aliquot of the cleaned extract and filter it through a 0.22 pm syringe filter into an
autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data for citrinin extraction from various food
matrices using QUEChERS-based methods.

Table 1: Performance of QUEChERS Method for Citrinin in Spices and Infant Cereals

Spiking
. Recovery LOD LOQ Referenc
Matrix Level RSD (%)
(%) (nglka) (nglkg) e

(nglkg)
Spices 80 - 400 93 - 106 1-11 65 - 146 [6]
Infant Not 102.2 -

. <9 0.1 0.25 [6]

Cereals Specified 108.4

Data from a study utilizing immunoaffinity column cleanup, with QUEChERS mentioned as an
alternative.

Table 2: Performance of a Multi-Mycotoxin QUEChERS Method in Cereal-Based Infant Foods

Analyte Spiking Levels Recovery (%) RSD (%) LOD (pgl/kg)
Aflatoxins B1,

B2, G1, G2 Multiple Levels 77.6 - 105.7 25-13.7 0.1-0.2
Ochratoxin A Multiple Levels 77.6 - 105.7 25-137 0.3
Zearalenone Multiple Levels 77.6 - 105.7 25-13.7 0.8

T-2 toxin Multiple Levels 77.6 - 105.7 25-137 0.8
Deoxynivalenol Multiple Levels 77.6 - 105.7 25-13.7 15.8
Fumonisin B1 Multiple Levels 77.6 - 105.7 25-137 15.8
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This study developed a modified QUEChERS-based method for nine mycotoxins. While citrinin
was not included in this specific validation, the general protocol is relevant.[7]

Visualizations

The following diagrams illustrate the workflow of the QUEChERS method for citrinin extraction
in cereals.
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Caption: QUEChERS workflow for citrinin extraction from cereals.
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Caption: Logical relationships in the QUEChERS method for citrinin analysis.

Conclusion
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The QUEChERS method provides a simple, rapid, and effective approach for the extraction of
citrinin from various cereal matrices. The presented protocol, with appropriate validation for
the specific cereal matrix of interest, can be readily implemented in analytical laboratories for
routine monitoring of citrinin contamination. The use of LC-MS/MS for final detection and
guantification is recommended for high sensitivity and selectivity. Further optimization of the d-
SPE cleanup step may be necessary for cereals with high-fat content to minimize matrix
effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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